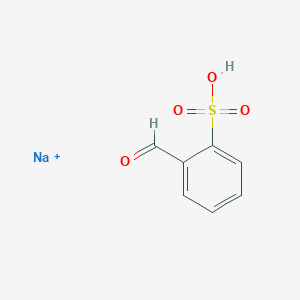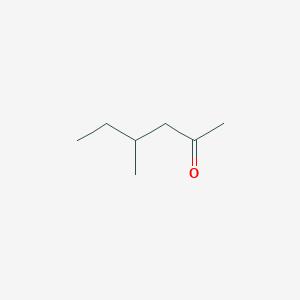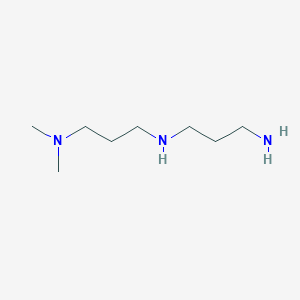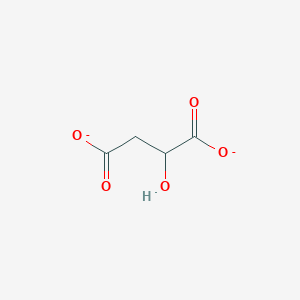
Sodium 2-formylbenzenesulfonate
Übersicht
Beschreibung
Synthesis Analysis
Sodium 2-formylbenzenesulfonate can be synthesized through multiple routes, involving different starting materials and conditions. One notable method includes its formation from benzene derivatives through sulfonation and subsequent reaction with sodium salts. The synthesis of related compounds, such as sodium p-n-dodecylbenzenesulfonate from benzene, demonstrates the versatility and adaptability of methods for producing sulfonate derivatives (Chien & Duncan, 1983).
Molecular Structure Analysis
The molecular structure of sodium 2-formylbenzenesulfonate complexes reveals intriguing characteristics. For instance, a study on a sodium complex crystal with three-dimensional network structures showed that these compounds can form extensive hydrogen bonding and π-π stacking interactions, leading to stable crystalline forms (Chen Yuan-tao, 2010).
Chemical Reactions and Properties
Sodium 2-formylbenzenesulfonate engages in various chemical reactions, contributing to its versatility in synthesis applications. It has been used as a precursor in the synthesis of coordination polymers and luminescent materials. For example, its reaction with aniline led to the formation of sodium-2-((phenylimino)methyl)benzenesulfonate, highlighting its reactivity towards nucleophilic substitution (Deshmukh et al., 2019).
Physical Properties Analysis
The physical properties of sodium 2-formylbenzenesulfonate and its derivatives are crucial for their application in various fields. The compound and its related materials exhibit distinctive solubility, thermal stability, and crystalline structures, which are essential for their use in polymer science and material engineering. For instance, the synthesis and characterization of polymeric anhydrous sodium 2-aminobenzensulfonate revealed a two-dimensional sandwich polymer structure, emphasizing the compound's ability to form diverse and stable crystalline phases (Smith et al., 2004).
Chemical Properties Analysis
The chemical properties of sodium 2-formylbenzenesulfonate, such as reactivity towards various organic and inorganic reagents, play a significant role in its applications. Its use in catalytic oxidation reactions and the formation of coordination polymers illustrates the compound's ability to participate in diverse chemical processes. For example, effective oxidation of benzylic and alkane C-H bonds catalyzed by sodium o-iodobenzenesulfonate showcases its potential in synthetic chemistry (Cui et al., 2011).
Wissenschaftliche Forschungsanwendungen
Application
Sodium 2-formylbenzenesulfonate is used as an intermediate in chemical syntheses . It’s a polar molecule, which makes it useful in reactions that require polar intermediates .
Results
The outcomes of these syntheses can vary widely, as the product will depend on the other reactants used in the synthesis .
Biochemistry
Application
Sodium 2-formylbenzenesulfonate has been used in the transformation of phenolic and non-phenolic precursors into stable and non-toxic dyes . This is particularly useful in the field of biochemistry, where such dyes can be used in a variety of applications, such as staining cells for microscopy .
Method of Application
In one study, Sodium 2-formylbenzenesulfonate was used as a precursor to test the ability of fungal strains for transformation of phenolic and non-phenolic precursors into stable and non-toxic dyes .
Results
The study found that the fungal strains were able to successfully transform the precursors into stable and non-toxic dyes .
Preparation of Sulfonated Aromatic Compounds
Application
Sodium 2-formylbenzenesulfonate is used for the preparation of a range of sulfonated aromatic compounds .
Results
The outcomes of these syntheses can vary widely, as the product will depend on the other reactants used in the synthesis .
Preparation of Sulfonated Dyes, Pharmaceuticals, and Agrochemicals
Application
Sodium 2-formylbenzenesulfonate is used for the preparation of sulfonated dyes, pharmaceuticals, and agrochemicals .
Results
The outcomes of these syntheses can vary widely, as the product will depend on the other reactants used in the synthesis .
Preparation of N-Benzyl Derivatives
Application
Sodium 2-formylbenzenesulfonate reacts with chitosan in the presence of sodium cyanoborohydride to yield N-benzyl derivatives .
Results
The outcomes of these syntheses can vary widely, as the product will depend on the other reactants used in the synthesis .
Preparation of Stable and Non-Toxic Dyes
Application
Sodium 2-formylbenzenesulfonate was used as a precursor to test the ability of fungal strains for transformation of phenolic and non-phenolic precursors into stable and non-toxic dyes .
Method of Application
In one study, Sodium 2-formylbenzenesulfonate was used as a precursor to test the ability of fungal strains for transformation of phenolic and non-phenolic precursors into stable and non-toxic dyes .
Results
The study found that the fungal strains were able to successfully transform the precursors into stable and non-toxic dyes .
Safety And Hazards
Sodium 2-formylbenzenesulfonate can cause skin irritation and serious eye irritation . In case of skin contact, it is advised to wash off immediately with soap and plenty of water . If it comes in contact with the eyes, rinse cautiously with water for several minutes . If symptoms persist, seek medical attention .
Relevant Papers
A paper titled “Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide” discusses the use of Sodium 2-formylbenzenesulfonate in the synthesis of other compounds . Another source, a patent titled “Novel method for synthesizing 2-formylbenzenesulfonate”, provides a detailed method for synthesizing the compound .
Eigenschaften
IUPAC Name |
sodium;2-formylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPUQRRLAAPXGT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041643 | |
| Record name | Sodium 2-formylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Light beige crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Benzenesulfonic acid, 2-formyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Formylbenzenesulfonic acid sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21376 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium 2-formylbenzenesulfonate | |
CAS RN |
1008-72-6 | |
| Record name | Sodium o-formylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2-formyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-formylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-formylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM O-FORMYLBENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH8XH59068 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)



![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)








